4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Overview

Description

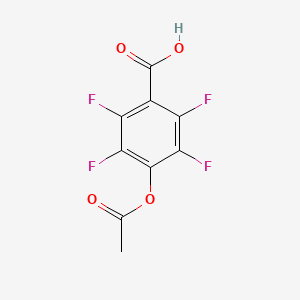

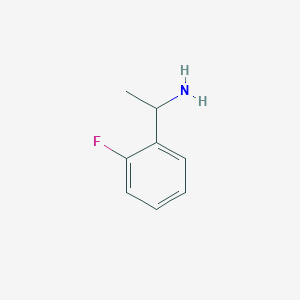

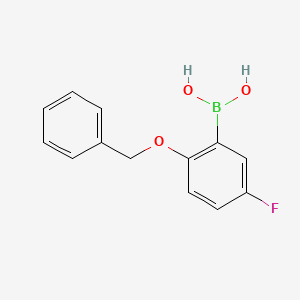

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid (CAS Number: 83789-90-6) is a fluorinated benzoic acid derivative . It has a molecular weight of 252.12 . This compound is known for its unique chemical structure and biological activity.

Molecular Structure Analysis

The InChI code for 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is 1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) . The compound contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a solid at ambient temperature . The compound has a molecular weight of 252.12 .Scientific Research Applications

Quantum Dot Technology

The compound has potential applications in the field of quantum dot technology. It can be used to modify the surface of quantum dots, thereby altering their optical and electronic properties for use in advanced display technologies.

Each of these applications takes advantage of the unique chemical structure of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid , utilizing its reactive acetoxy group and the stability provided by the fluorine atoms. This compound’s versatility makes it a subject of ongoing research across multiple scientific disciplines .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOHWGOTNDOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372187 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

CAS RN |

83789-90-6 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)?

A1: 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid serves as the precursor monomer in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) []. The acetoxy group (-OCOCH3) in the monomer is a protecting group for the hydroxyl group (-OH). During the polymerization process, this acetoxy group is removed, enabling the formation of the desired polymer. This method allows for controlled polymerization and the production of a polymer with specific properties.

Q2: How does the structure of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) influence its thermal properties compared to its non-fluorinated counterpart?

A2: The presence of fluorine atoms in Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) significantly impacts its thermal properties. Research indicates that the crystal/nematic phase transition temperature of this polymer is approximately 180°C lower than that of Poly(4-hydroxybenzoic acid), its non-fluorinated counterpart []. This difference in thermal behavior can be attributed to the high electronegativity and small atomic radius of fluorine, affecting intermolecular interactions within the polymer structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)